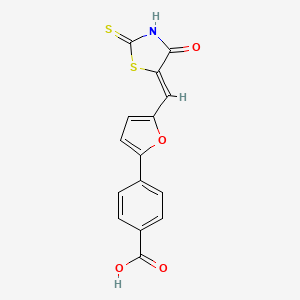![molecular formula C20H19NO4S2 B11671768 (5Z)-5-{3-methoxy-4-[2-(2-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11671768.png)
(5Z)-5-{3-methoxy-4-[2-(2-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5Z)-5-{3-Methoxy-4-[2-(2-Methylphenoxy)ethoxy]benzyliden}-2-thioxo-1,3-thiazolidin-4-on ist eine komplexe organische Verbindung mit potenziellen Anwendungen in verschiedenen wissenschaftlichen Bereichen. Diese Verbindung weist einen Thiazolidinon-Kern auf, der für seine biologische Aktivität und Vielseitigkeit in der chemischen Synthese bekannt ist.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von (5Z)-5-{3-Methoxy-4-[2-(2-Methylphenoxy)ethoxy]benzyliden}-2-thioxo-1,3-thiazolidin-4-on beinhaltet typischerweise die Kondensation geeigneter Aldehyde und Thiazolidinone unter kontrollierten Bedingungen. Die Reaktion wird oft durch Säuren oder Basen katalysiert, und die Wahl des Lösungsmittels kann die Ausbeute und Reinheit des Produkts deutlich beeinflussen.
Industrielle Produktionsmethoden
Industrielle Produktionsmethoden für diese Verbindung können großtechnische Batch-Reaktionen mit optimierten Bedingungen umfassen, um die Ausbeute zu maximieren und Nebenprodukte zu minimieren. Techniken wie Umkristallisation und Chromatographie werden üblicherweise zur Reinigung verwendet.
Chemische Reaktionsanalyse
Arten von Reaktionen
(5Z)-5-{3-Methoxy-4-[2-(2-Methylphenoxy)ethoxy]benzyliden}-2-thioxo-1,3-thiazolidin-4-on kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Diese Reaktion kann sauerstoffhaltige funktionelle Gruppen einführen.
Reduktion: Diese Reaktion kann Sauerstoff entfernen oder Wasserstoff zur Verbindung hinzufügen.
Substitution: Diese Reaktion kann eine funktionelle Gruppe durch eine andere ersetzen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Reagenzien sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Häufige Reagenzien sind Natriumborhydrid und Lithiumaluminiumhydrid.
Substitution: Häufige Reagenzien sind Halogene und Nucleophile.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann die Oxidation beispielsweise Sulfoxide oder Sulfone ergeben, während die Reduktion Thiazolidine ergeben kann.
Wissenschaftliche Forschungsanwendungen
Chemie
In der Chemie wird (5Z)-5-{3-Methoxy-4-[2-(2-Methylphenoxy)ethoxy]benzyliden}-2-thioxo-1,3-thiazolidin-4-on als Baustein für die Synthese komplexerer Moleküle verwendet. Seine einzigartige Struktur ermöglicht die Erstellung verschiedener chemischer Bibliotheken.
Biologie
In der Biologie wird diese Verbindung auf ihr Potenzial als bioaktives Molekül untersucht. Sein Thiazolidinon-Kern ist dafür bekannt, antimikrobielle, antifungale und krebshemmende Eigenschaften aufzuweisen.
Medizin
In der Medizin konzentrieren sich die Forschungen auf seine potenziellen therapeutischen Anwendungen. Die Fähigkeit der Verbindung, mit biologischen Zielstrukturen zu interagieren, macht sie zu einem Kandidaten für die Medikamentenentwicklung.
Industrie
In der Industrie wird (5Z)-5-{3-Methoxy-4-[2-(2-Methylphenoxy)ethoxy]benzyliden}-2-thioxo-1,3-thiazolidin-4-on bei der Entwicklung neuer Materialien und als Vorläufer für verschiedene chemische Prozesse verwendet.
Wirkmechanismus
Der Wirkmechanismus von (5Z)-5-{3-Methoxy-4-[2-(2-Methylphenoxy)ethoxy]benzyliden}-2-thioxo-1,3-thiazolidin-4-on beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Enzyme und Rezeptoren binden und deren Aktivität verändern, wodurch nachgeschaltete Effekte ausgelöst werden. Beteiligte Wege können die Hemmung der Enzymaktivität oder die Modulation von Signaltransduktionswegen umfassen.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-{3-methoxy-4-[2-(2-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of appropriate aldehydes and thiazolidinones under controlled conditions. The reaction is often catalyzed by acids or bases, and the choice of solvent can significantly impact the yield and purity of the product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions with optimized conditions to maximize yield and minimize by-products. Techniques such as recrystallization and chromatography are commonly used for purification.
Analyse Chemischer Reaktionen
Types of Reactions
(5Z)-5-{3-methoxy-4-[2-(2-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiazolidines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (5Z)-5-{3-methoxy-4-[2-(2-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries.
Biology
In biology, this compound is studied for its potential as a bioactive molecule. Its thiazolidinone core is known to exhibit antimicrobial, antifungal, and anticancer properties.
Medicine
In medicine, research is focused on its potential therapeutic applications. The compound’s ability to interact with biological targets makes it a candidate for drug development.
Industry
In industry, this compound is used in the development of new materials and as a precursor for various chemical processes.
Wirkmechanismus
The mechanism of action of (5Z)-5-{3-methoxy-4-[2-(2-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and triggering downstream effects. Pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Vanillinacetat: Eine Verbindung mit einer ähnlichen aromatischen Struktur, aber unterschiedlichen funktionellen Gruppen.
Ethylacetoacetat: Eine Verbindung mit einer ähnlichen Carbonylgruppe, aber unterschiedlicher Gesamtstruktur.
Einzigartigkeit
(5Z)-5-{3-Methoxy-4-[2-(2-Methylphenoxy)ethoxy]benzyliden}-2-thioxo-1,3-thiazolidin-4-on ist aufgrund seiner Kombination aus einem Thiazolidinon-Kern mit Methoxy- und Phenoxysubstituenten einzigartig. Diese einzigartige Struktur verleiht spezifische chemische und biologische Eigenschaften, die sie von anderen Verbindungen unterscheiden.
Eigenschaften
Molekularformel |
C20H19NO4S2 |
|---|---|
Molekulargewicht |
401.5 g/mol |
IUPAC-Name |
(5Z)-5-[[3-methoxy-4-[2-(2-methylphenoxy)ethoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C20H19NO4S2/c1-13-5-3-4-6-15(13)24-9-10-25-16-8-7-14(11-17(16)23-2)12-18-19(22)21-20(26)27-18/h3-8,11-12H,9-10H2,1-2H3,(H,21,22,26)/b18-12- |
InChI-Schlüssel |
VVSYWPIMIJDPBY-PDGQHHTCSA-N |
Isomerische SMILES |
CC1=CC=CC=C1OCCOC2=C(C=C(C=C2)/C=C\3/C(=O)NC(=S)S3)OC |
Kanonische SMILES |
CC1=CC=CC=C1OCCOC2=C(C=C(C=C2)C=C3C(=O)NC(=S)S3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5E)-5-({5-[(4-methylphenyl)sulfanyl]furan-2-yl}methylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11671685.png)
![{2-[(E)-(2-{[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetyl}hydrazinylidene)methyl]phenoxy}acetic acid](/img/structure/B11671686.png)
![3-(4-ethylphenyl)-N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11671689.png)
![3-chloro-5-(4-methoxyphenyl)-N-(naphthalen-1-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11671703.png)
![N-(4-{N'-[(E)-(2-Chloroquinolin-3-YL)methylidene]hydrazinecarbonyl}phenyl)-N-methylbenzenesulfonamide](/img/structure/B11671708.png)


![9,9-Dimethyl-6-[5-(4-nitrophenyl)-2-furyl]-5-(2-phenylacetyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B11671725.png)

![3-chloro-N-(1-methyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzamide (non-preferred name)](/img/structure/B11671739.png)
![2-(1H-benzimidazol-2-ylthio)-N'-[(E,2E)-3-(2-furyl)-2-methyl-2-propenylidene]acetohydrazide](/img/structure/B11671743.png)
![N-[(E)-biphenyl-4-ylmethylidene]-4-(2-chlorobenzyl)piperazin-1-amine](/img/structure/B11671746.png)

![(5E)-2-(2-chloroanilino)-5-[[5-(5-chloro-2-methylphenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one](/img/structure/B11671760.png)
